molecular formula C10H10BrNO3 B8556954 3-(4-Bromophenyl)-3-carbamoylpropanoicacid

3-(4-Bromophenyl)-3-carbamoylpropanoicacid

Cat. No. B8556954
M. Wt: 272.09 g/mol
InChI Key: UCEBJCGUQWEZBF-UHFFFAOYSA-N
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Patent
US07476759B2

Procedure details

A suspension of benzyl 4-amino-3-(4-bromophenyl)-4-oxobutanoate (1.14 g, 3.16 mmol) and platinum(IV) oxide (30 mg) in ethanol/ethyl acetate (5:1; 120 mL) was stirred under an hydrogen atmosphere for 2 h. After replacement of hydrogen with nitrogen the crude reaction mixture was filtered through a thin pad of celite and the filtrate evaporated to dryness to give the title compound as a white solid (671 mg, 78%). LC/MS: 2.41 min; z/e 271 and 273, calcd (M+1) 271 and 271. 1H NMR (400 MHz: DMSO-d6): 7.50 (2H), 7.25 (2H), 3.95 (1H), 2.95 (1H), 2.45 (1H).
Name
benzyl 4-amino-3-(4-bromophenyl)-4-oxobutanoate
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
ethanol ethyl acetate
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Yield
78%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2](=[O:22])[CH:3]([C:15]1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][CH:16]=1)[CH2:4][C:5]([O:7]CC1C=CC=CC=1)=[O:6]>C(O)C.C(OCC)(=O)C.[Pt](=O)=O>[NH2:1][C:2](=[O:22])[CH:3]([C:15]1[CH:20]=[CH:19][C:18]([Br:21])=[CH:17][CH:16]=1)[CH2:4][C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
benzyl 4-amino-3-(4-bromophenyl)-4-oxobutanoate
Quantity
1.14 g
Type
reactant
Smiles
NC(C(CC(=O)OCC1=CC=CC=C1)C1=CC=C(C=C1)Br)=O
Name
ethanol ethyl acetate
Quantity
120 mL
Type
solvent
Smiles
C(C)O.C(C)(=O)OCC
Name
Quantity
30 mg
Type
catalyst
Smiles
[Pt](=O)=O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an hydrogen atmosphere for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After replacement of hydrogen with nitrogen the crude reaction mixture
FILTRATION
Type
FILTRATION
Details
was filtered through a thin pad of celite
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC(C(CC(=O)O)C1=CC=C(C=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 671 mg
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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